Ceanothic acid
Overview
Description
Mechanism of Action
Target of Action
Ceanothic acid, a ring-A homologue of betulinic acid , primarily targets cancer cells such as OVCAR-3, HeLa, and FS-5 . These cells are associated with ovarian, cervical, and kidney cancers, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their growth . The compound’s interaction with these cancer cells results in a decrease in their survival rate .
Biochemical Pathways
It is known that this compound is a strong antioxidant . It can neutralize free radicals, reducing oxidative stress on cells . This property may contribute to its ability to inhibit the growth of cancer cells .
Pharmacokinetics
It is known that this compound is a ring-a homologue of betulinic acid , suggesting that it may share similar pharmacokinetic properties with betulinic acid.
Result of Action
This compound’s action results in the inhibition of cancer cell growth . Specifically, it has been found to inhibit OVCAR-3, HeLa, and FS-5 cells with cell survival rates of 68%, 65%, and 81%, respectively .
Biochemical Analysis
Biochemical Properties
Ceanothic acid has been found to interact with Acetylcholinesterase (AChE), a key enzyme in the regulation of the cholinergic system . It inhibits AChE through its interaction with the peripheral anionic site (PAS) of the enzyme . In a study, six this compound derivatives were prepared and all showed inhibitory activity against AChE .
Cellular Effects
This compound and its derivatives have shown significant cellular effects. They have demonstrated potent cytotoxic activity against cancer cell lines OVCAR-3 and HeLa . This suggests that this compound may influence cell function by affecting cell signaling pathways and gene expression, potentially leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the peripheral anionic site (PAS) of Acetylcholinesterase (AChE). This interaction results in the inhibition of AChE, which plays a key role in the regulation of the cholinergic system . The inhibition of AChE by this compound is competitive and reversible .
Preparation Methods
Synthetic Routes and Reaction Conditions: Emmolic acid can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the extraction of the compound from the dried root bark of plants like Ziziphus cambodiana. The extraction process typically involves defatting the plant material with hexane, followed by extraction with ethyl acetate and methanol at 50°C for 50 hours. The active fractions are then separated using chromatography and various solvents .
Industrial Production Methods: Industrial production of emmolic acid often involves large-scale extraction from plant sources. The process includes solvent extraction, chromatography, and purification steps to isolate the compound in its pure form. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Emmolic acid undergoes several types of chemical reactions, including:
Oxidation: Emmolic acid can be oxidized to form various derivatives.
Reduction: The double bond in emmolic acid can be reduced to form saturated compounds.
Substitution: The hydroxyl and carboxyl groups in emmolic acid can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like acyl chlorides and anhydrides are used for esterification reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of emmolic acid, which have distinct chemical and biological properties .
Scientific Research Applications
Emmolic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various triterpene derivatives.
Biology: Studied for its cytotoxic effects on cancer cell lines such as OVCAR-3, HeLa, and FS-5.
Medicine: Investigated for its anti-inflammatory, antioxidant, and hepatoprotective activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Comparison with Similar Compounds
Betulinic Acid: Known for its anti-cancer and anti-HIV properties.
Alphitolic Acid: Exhibits anti-inflammatory and antioxidant activities.
Emmolic acid stands out due to its potent cytotoxic effects on cancer cells and its potential therapeutic applications in various diseases .
Properties
IUPAC Name |
16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-16(2)17-10-13-30(25(34)35)15-14-27(5)18(21(17)30)8-9-20-28(27,6)12-11-19-26(3,4)23(31)22(24(32)33)29(19,20)7/h17-23,31H,1,8-15H2,2-7H3,(H,32,33)(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHQSHZHFLMJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ceanothic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21302-79-4 | |
Record name | Ceanothic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
356 - 357 °C | |
Record name | Ceanothic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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